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Compound of Interest

Compound Name: Cyclohexylboronic acid

Cat. No.: B1584401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

cyclohexylboronic acid (C₆H₁₃BO₂), a versatile reagent in organic synthesis, particularly in

Suzuki-Miyaura cross-coupling reactions. This document details the spectral characteristics of

cyclohexylboronic acid and its derivatives, including Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also

provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary
The following tables summarize the key spectral data for cyclohexylboronic acid and its

commonly used pinacol ester derivative. Due to the tendency of boronic acids to form cyclic

anhydrides (boroxines), which can lead to complex and poorly resolved NMR spectra, detailed

NMR data is presented for the more stable cyclohexylboronic acid pinacol ester. The spectral

features of the free acid are expected to be similar, with notable differences in the resonances

of the boronic acid functional group.

¹H NMR Spectral Data of Cyclohexylboronic Acid Pinacol
Ester
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

1.36 m 4 H -
Cyclohexyl-H₂,

H₆

1.25 s 12 H - Pinacol-CH₃

0.89 t 3 H 9.6
Cyclohexyl-H₁,

H₃, H₅ (axial)

0.78 m 2 H - Cyclohexyl-H₄

Note:For cyclohexylboronic acid, one would expect to see a broad singlet corresponding to

the two hydroxyl protons of the B(OH)₂ group, which would be absent in the pinacol ester

spectrum. The chemical shift of this peak would be highly dependent on concentration and

solvent.

¹³C NMR Spectral Data of Cyclohexylboronic Acid
Pinacol Ester
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

82.8 Pinacol-C

26.2 Cyclohexyl-C₂/C₆

25.4 Cyclohexyl-C₃/C₅

24.8 Cyclohexyl-C₄

10 (br) Cyclohexyl-C₁

Note:The carbon attached to the boron (C₁) in boronic acids and esters often appears as a

broad signal due to quadrupolar relaxation of the boron nucleus.
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IR Spectral Data of Cyclohexylboronic Acid
Wavenumber (cm⁻¹) Intensity Assignment

~3300-3200 Broad, Strong
O-H stretch (hydrogen-

bonded)

~2920, 2850 Strong C-H stretch (cyclohexyl)

~1450 Medium C-H bend (cyclohexyl)

~1350 Strong B-O stretch

~1090 Medium C-B stretch

Mass Spectrometry Data of Cyclohexylboronic Acid
Ionization Method: Electron Transfer

m/z Proposed Fragment Relative Intensity

43 [BO₂]⁻ High

27 [BO]⁻ High

Note:The mass spectrum of cyclohexylboronic acid is dominated by fragments of the boronic

acid moiety. The parent molecular ion is often not observed under these conditions.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Due to the propensity of boronic acids to form boroxine anhydrides in non-protic solvents,

which can complicate spectra, it is recommended to acquire NMR spectra in a deuterated

protic solvent like methanol-d₄. This helps to break up the trimeric species and provides

sharper signals.
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Alternatively, conversion to the pinacol ester provides a stable derivative suitable for analysis

in common deuterated solvents like CDCl₃.

Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated

solvent in a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

Instrument: 100 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay (d1): 2 seconds.

Spectral Width: -10 to 220 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2

Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
For a solid sample like cyclohexylboronic acid, the Attenuated Total Reflectance (ATR) or the

KBr pellet method is suitable. The thin solid film method is also a viable option.[2]

Thin Solid Film Method:[2]

Dissolve a small amount (a few milligrams) of cyclohexylboronic acid in a volatile solvent

like methylene chloride or acetone.[2]

Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[2]

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

ATR-IR Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Given the nature of boronic acids, derivatization is often employed to improve analysis, though

direct analysis is possible. Electrospray ionization (ESI) is a common technique.
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ESI-MS Protocol:

Sample Preparation: Dissolve a small amount of cyclohexylboronic acid in a solvent

mixture such as acetonitrile/water. The addition of a small amount of formic acid (for positive

ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization. A typical

concentration is in the range of 1-10 µg/mL.

Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump or through a liquid chromatography system.

Acquisition Parameters:

Ionization Mode: Negative or positive ion mode. For cyclohexylboronic acid, negative

ion mode is effective for observing the boronate fragments.[1]

Mass Range: Scan a suitable mass range, for example, m/z 50-500.

Capillary Voltage: Typically 3-5 kV.

Source Temperature: 100-150 °C.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of

an organic compound and a conceptual representation of the equilibrium of

cyclohexylboronic acid.
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Caption: General workflow for the spectroscopic characterization of a solid organic compound.
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Cyclohexylboronic Acid C₆H₁₁B(OH)₂ Boroxine (Trimer) (C₆H₁₁BO)₃
- 3 H₂O

+ 3 H₂O

3 H₂O
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Caption: Equilibrium between cyclohexylboronic acid and its boroxine trimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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